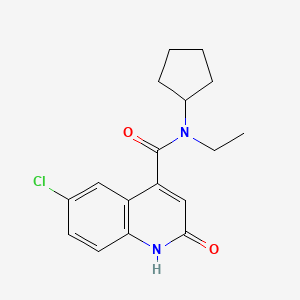![molecular formula C15H15N5OS2 B7574208 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7574208.png)
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea, also known as MTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. MTU is a member of the thiadiazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are essential for cell growth and survival. 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea has been shown to have minimal toxicity in vitro and in vivo. It has been found to be well-tolerated in animal studies, with no significant adverse effects observed. 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea has been shown to have a low binding affinity for human serum albumin, which indicates that it has good bioavailability and can easily penetrate cell membranes.
実験室実験の利点と制限
One advantage of using 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and stored for long periods without degrading. However, one limitation of using 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea is its high cost, which may limit its use in some research settings.
将来の方向性
There are several future directions for research on 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the development of new materials with unique properties. Finally, more research is needed to fully understand the mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea and its potential applications in other fields such as agriculture and environmental science.
Conclusion
In conclusion, 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea is a promising chemical compound with potential applications in various fields such as medicine, materials science, and agriculture. Its synthesis method has been optimized to produce high yields and purity. 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea has been shown to have minimal toxicity and good bioavailability. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea can be synthesized using a two-step reaction process. The first step involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with ethyl 4-phenylthiazole-2-carboxylate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and urea to yield 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea. This method has been optimized to produce 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea in high yield and purity.
科学的研究の応用
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been shown to have antimicrobial properties against various bacterial and fungal strains. In addition, 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea has been investigated for its potential use in the development of new materials such as polymers and liquid crystals.
特性
IUPAC Name |
1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c1-9(16-14(21)18-15-20-19-10(2)23-15)13-17-12(8-22-13)11-6-4-3-5-7-11/h3-9H,1-2H3,(H2,16,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBLMPRPRZFRLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)NC(C)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B7574136.png)
![4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B7574139.png)
![1-[2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]azepan-1-yl]-2-methoxyethanone](/img/structure/B7574150.png)
![6-methyl-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7574157.png)
![3-Methyl-2-phenyl-1-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-2-ol](/img/structure/B7574159.png)
![N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B7574167.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7574174.png)
![N-[(4-methylsulfanylphenyl)methyl]-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide](/img/structure/B7574180.png)
![Cyclopropyl-[2-[1-(5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574190.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7574192.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[2-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B7574204.png)
